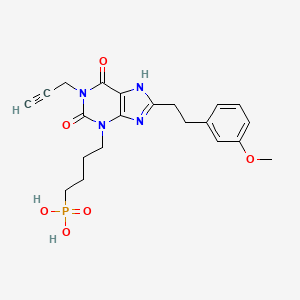
MRGPRX4 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRGPRX4 agonist-1 is a compound that specifically targets the MRGPRX4 receptor, a member of the mas-related G-protein-coupled receptor family. This receptor is primarily involved in mediating itch sensations and is activated by bile acids, bilirubin, and urobilin . The compound has garnered significant interest due to its potential therapeutic applications in treating conditions like cholestatic and uremic pruritus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX4 agonist-1 typically involves high-throughput screening and structure-activity relationship optimization. For instance, a 250,000 compound library was screened to identify potent small molecules that could act as MRGPRX4 agonists . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including the use of various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not publicly disclosed in detail. the process generally involves large-scale organic synthesis techniques, purification steps such as chromatography, and rigorous quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
MRGPRX4 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound. These intermediates may include various functionalized organic molecules that contribute to the compound’s overall activity .
Scientific Research Applications
MRGPRX4 agonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
MRGPRX4 agonist-1 exerts its effects by specifically binding to the MRGPRX4 receptor, which is expressed in a subset of pruriceptive sensory neurons in the skin . Upon binding, the compound activates the receptor, leading to a cascade of intracellular signaling events mediated by G-proteins. This activation results in the modulation of calcium ion channels and other downstream effectors, ultimately leading to the sensation of itch .
Comparison with Similar Compounds
Similar Compounds
MRGPRX1 agonist: Targets the MRGPRX1 receptor, involved in itch and pain signaling.
MRGPRX2 agonist: Activates the MRGPRX2 receptor, associated with mast cell-mediated hypersensitivity reactions.
MRGPRX3 agonist: Less studied but implicated in various sensory processes.
Uniqueness
MRGPRX4 agonist-1 is unique in its high selectivity and potency for the MRGPRX4 receptor, making it a promising candidate for targeted therapies in pruritic conditions . Unlike other MRGPRX family members, MRGPRX4 is specifically activated by bile acids, bilirubin, and urobilin, which are key pruritogens in cholestatic and uremic pruritus .
Properties
Molecular Formula |
C21H25N4O6P |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |
InChI |
InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |
InChI Key |
RZWIZKOWQADYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
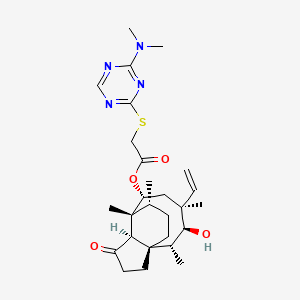

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
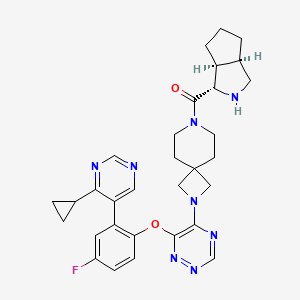
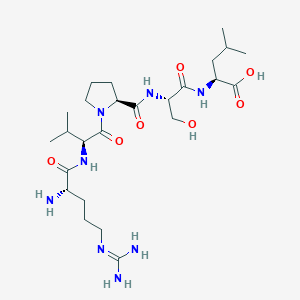
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
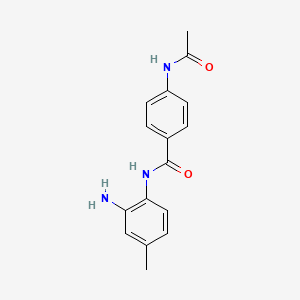
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
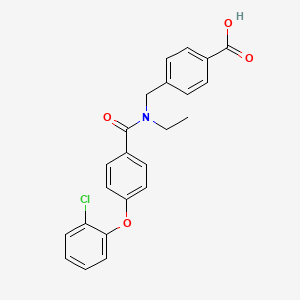
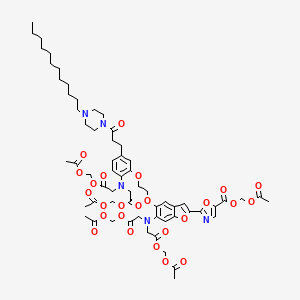
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
